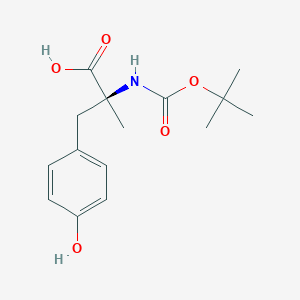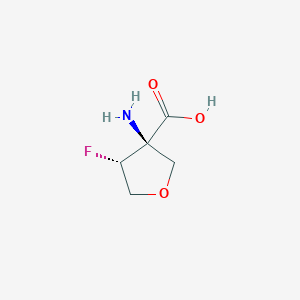
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a fluorine atom, makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid typically involves the use of chiral starting materials and selective fluorination techniques. One common method includes the use of chiral auxiliaries to induce the desired stereochemistry, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric catalysis or biocatalysis These methods can provide higher efficiency and selectivity, making them suitable for large-scale production
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as fluorinated alcohols, aldehydes, and substituted amino acids
Applications De Recherche Scientifique
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced composites.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties can modulate the activity of the target molecules and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid stands out due to its unique combination of a tetrahydrofuran ring, an amino group, and a fluorine atom. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H8FNO3 |
|---|---|
Poids moléculaire |
149.12 g/mol |
Nom IUPAC |
(3R,4R)-3-amino-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO3/c6-3-1-10-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)/t3-,5-/m0/s1 |
Clé InChI |
SKOMSHHLONMKBX-UCORVYFPSA-N |
SMILES isomérique |
C1[C@@H]([C@@](CO1)(C(=O)O)N)F |
SMILES canonique |
C1C(C(CO1)(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


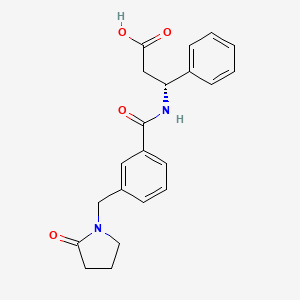
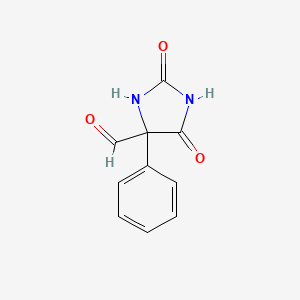
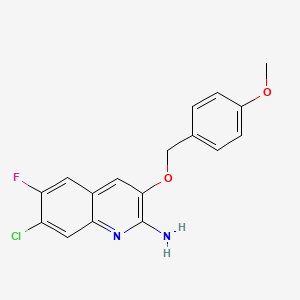

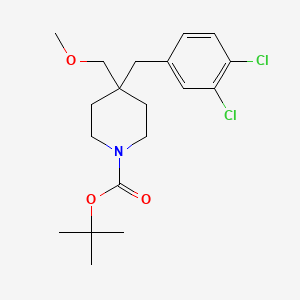


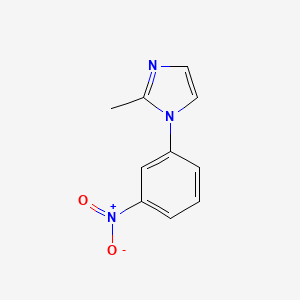


![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)

